molecular formula C18H30O2 B3430320 beta-Calendic acid CAS No. 822-19-5

beta-Calendic acid

Cat. No.: B3430320
CAS No.: 822-19-5
M. Wt: 278.4 g/mol
InChI Key: DQGMPXYVZZCNDQ-OBWVEWQSSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Beta-Calendic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Hydrogenation can convert the double bonds to single bonds, producing saturated fatty acids.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.

    Substitution: Halogenating agents like bromine can be used for substitution reactions.

Major Products:

    Oxidation: Epoxides and hydroxylated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Comparison with Similar Compounds

    Linoleic acid: Another octadecatrienoic acid, but with different double bond positions.

    Conjugated linoleic acids: Chemically similar but differ in the position and configuration of double bonds.

Uniqueness: Beta-Calendic acid is unique due to its specific double bond configuration (trans, trans, cis) and its synthesis in Calendula officinalis . This configuration imparts distinct chemical and biological properties compared to other similar fatty acids .

Properties

IUPAC Name

(8E,10E,12E)-octadeca-8,10,12-trienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6+,9-8+,11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGMPXYVZZCNDQ-OBWVEWQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C=C/CCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317144
Record name β-Calendic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-19-5
Record name β-Calendic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Calendic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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